![molecular formula C18H19NO9 B044419 [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate CAS No. 114560-27-9](/img/structure/B44419.png)
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is a synthetic compound that has been used in scientific research. It is a derivative of the natural compound indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. The synthetic compound has been shown to have similar effects on plant growth and has been used in studies to better understand the mechanisms of plant hormone action.
Mécanisme D'action
The mechanism of action of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is similar to that of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. It binds to specific receptors on the surface of plant cells, which triggers a signaling cascade that leads to changes in gene expression and ultimately, changes in plant growth and development.
Effets Biochimiques Et Physiologiques
Studies have shown that [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate can stimulate plant growth and development, including root elongation, stem elongation, and leaf expansion. It has also been shown to affect the formation of lateral roots and the orientation of plant growth in response to gravity.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available. It also has similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, which makes it a useful tool for studying plant hormone action. However, one limitation is that it may not fully mimic the effects of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in all plant species, which could affect the generalizability of the results.
Orientations Futures
There are several future directions for research on [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. One area of interest is investigating its potential as a tool for crop improvement. By understanding the mechanisms of plant hormone action, researchers may be able to develop new strategies for increasing crop yield and improving plant resistance to environmental stressors. Another direction is exploring the potential use of synthetic compounds like [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in the development of new drugs or therapies for human diseases. The similarities between plant and human hormone signaling pathways suggest that these compounds may have potential applications in medicine.
Méthodes De Synthèse
The synthesis of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate involves several steps. The starting material is indole-3-acetic acid, which is converted to a derivative called 5-methoxy-3-(methoxycarbonyloxymethyl)indole-2-carboxylic acid. This compound is then reacted with a reagent called 2-propen-1-ol to form the final product.
Applications De Recherche Scientifique
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has been used in scientific research to study the mechanisms of plant hormone action. It has been shown to have similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, and has been used to investigate the signaling pathways involved in plant hormone response.
Propriétés
Numéro CAS |
114560-27-9 |
|---|---|
Nom du produit |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
Formule moléculaire |
C18H19NO9 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
InChI |
InChI=1S/C18H19NO9/c1-19-11(6-5-7-27-17(22)25-3)10(9-28-18(23)26-4)14-15(19)12(20)8-13(24-2)16(14)21/h5-6,8H,7,9H2,1-4H3/b6-5+ |
Clé InChI |
XHJSZIXTWKIPOA-AATRIKPKSA-N |
SMILES isomérique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)/C=C/COC(=O)OC |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
SMILES canonique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
Synonymes |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] methyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



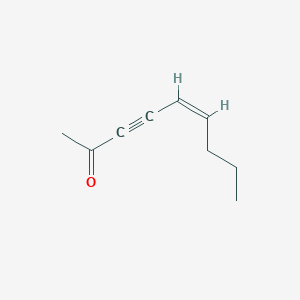
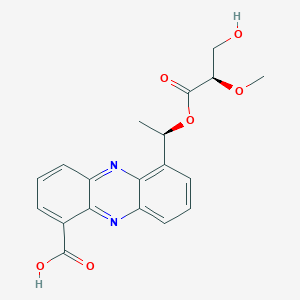
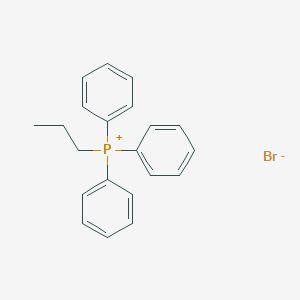
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
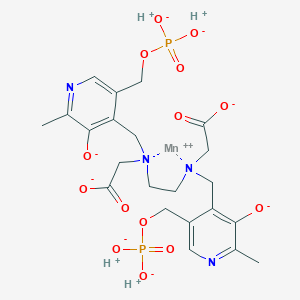
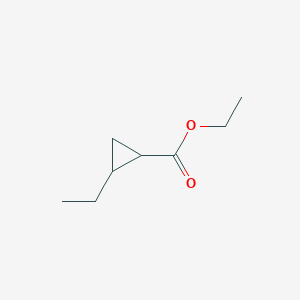
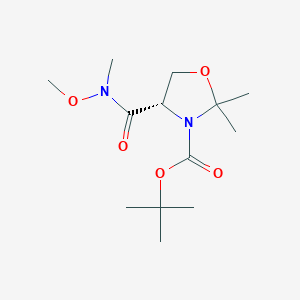

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
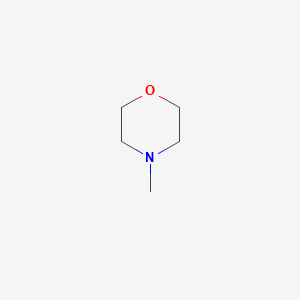
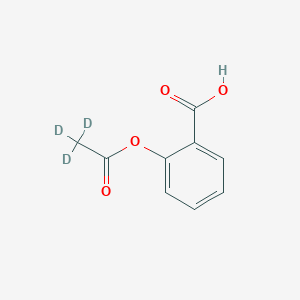
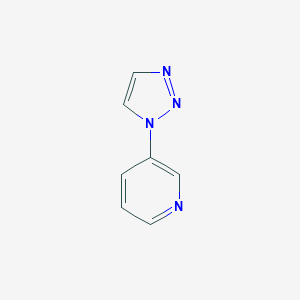
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)